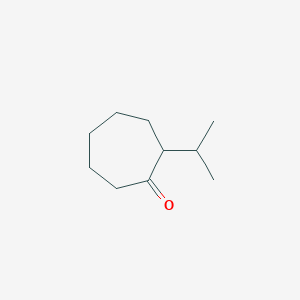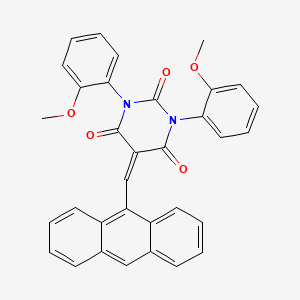
5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C33H24N2O5 and its molecular weight is 528.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optoelectronic and Charge Transfer Properties
The study of acene-based organic semiconductor materials, including derivatives similar to the compound , reveals that integration of oligocene end cores, such as anthracene, into semiconductor devices can significantly reduce the energy gap. This reduction results in a red shift in absorption and fluorescence emission spectra, enhancing intra-molecular charge transfer. Such materials are identified as potential candidates for effective hole transport in various semiconductor devices due to their improved electron affinity and lower ionization potential (Irfan et al., 2019).
Chemosensor for Metal Ions
Anthracene and pyrene-bearing imidazoles have been developed as turn-on fluorescent chemosensors for aluminum ions, showcasing high selectivity and sensitivity. These chemosensors, including compounds structurally similar to the one mentioned, exhibit efficient binding stoichiometry and detection limits, demonstrating their potential for imaging intracellular aluminum ions in living cells through confocal fluorescence microscopy techniques (Shree et al., 2019).
Organic Light Emitting Diode (OLED) Efficiency
Research into anthracene-cored molecules, which share structural similarities with the specified compound, has shown that inserting a thin efficiency enhancement layer (EEL) between the emitting layer (EML) and the electron transport layer (ETL) in blue fluorescent OLEDs can increase the external quantum efficiency (EQE) by 44%. This study highlights the role of such compounds in enhancing OLED performance through the triplet-triplet annihilation (TTA) process (Lim et al., 2019).
Synthesis of Therapeutic Candidates
The synthesis of compounds incorporating pyrimidine structures, analogous to the specified chemical, has been explored for their potential in developing therapeutic candidates. These synthetic efforts aim at coupling pyrimidine frameworks with hydrazide-hydrazones to target improved therapeutic applications, suggesting these compounds as promising candidates for anti-plasmodial activity studies (Ajani et al., 2019).
Fluorescent Sensor for Metal Ions
A novel probe based on anthracene, similar in structure to the subject compound, has been developed as a highly selective and sensitive fluorescent sensor for lead(II) and aluminum(III) ions. This sensor exhibits significant fluorescence enhancement upon binding with these ions, indicating its potential for environmental monitoring and biomedical applications (Anand et al., 2015).
Propriétés
IUPAC Name |
5-(anthracen-9-ylmethylidene)-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O5/c1-39-29-17-9-7-15-27(29)34-31(36)26(32(37)35(33(34)38)28-16-8-10-18-30(28)40-2)20-25-23-13-5-3-11-21(23)19-22-12-4-6-14-24(22)25/h3-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPNIIJFDAOVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N(C2=O)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)


![Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate](/img/structure/B2576091.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2576093.png)
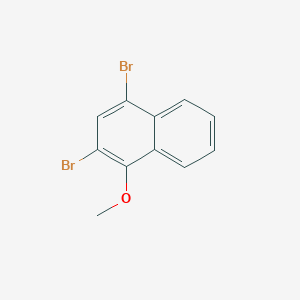
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate](/img/structure/B2576096.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)
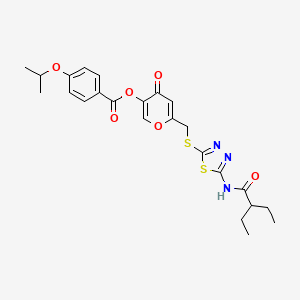

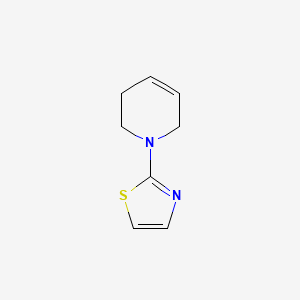
![N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2576102.png)
![2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2576104.png)
